molecular formula C18H22N8 B6453472 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2548985-25-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6453472
CAS No.: 2548985-25-5
M. Wt: 350.4 g/mol
InChI Key: LKLJVCAEDMHAKS-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C18H22N8 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.19674274 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound interacts with reactive oxygen species, influencing oxidative stress levels within cells .

Cellular Effects

The effects of This compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by increasing the production of reactive oxygen species, leading to cellular damage and apoptosis . Furthermore, it affects the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cell’s response to oxidative stress .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine . This binding interaction is crucial for its neurotoxic effects. Additionally, the compound can interact with DNA and proteins, causing oxidative damage and altering their function . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been shown to cause persistent oxidative stress and cellular damage, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with various biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, making it essential to study its transport mechanisms in detail.

Subcellular Localization

The subcellular localization of This compound plays a critical role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . These factors are crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-13-10-14(2)26(23-13)17-11-16(21-15(3)22-17)24-6-8-25(9-7-24)18-12-19-4-5-20-18/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLJVCAEDMHAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.